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Compound of Interest

Compound Name: 4-Hydroxypentanal

Cat. No.: B3052742 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Hydroxypentanal (CAS No. 44601-24-3), a bifunctional organic compound of interest in

synthetic and medicinal chemistry. Due to the limited availability of experimental spectra in

public databases, this guide presents high-quality predicted data for its nuclear magnetic

resonance (NMR) and inferred data for infrared (IR) spectroscopy and mass spectrometry

(MS). Detailed, generalized experimental protocols for obtaining such spectra are also

provided.

A key structural feature of 4-hydroxypentanal is its existence in a dynamic equilibrium

between the open-chain aldehyde form and a cyclic hemiacetal form.[1] This equilibrium is

important to consider when analyzing experimental spectra. The data presented in this guide

pertains to the open-chain form for clarity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The following tables summarize the predicted ¹H and ¹³C NMR data for the open-

chain form of 4-Hydroxypentanal.

Table 1: Predicted ¹H NMR Data for 4-Hydroxypentanal
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Protons
Chemical Shift (δ)
[ppm]

Multiplicity Integration

H1 (-CHO) ~9.7 Triplet (t) 1H

H4 (-CH(OH)-) ~3.8 Multiplet (m) 1H

H2 (-CH₂-CHO) ~2.5 Multiplet (m) 2H

H3 (-CH₂-CH(OH)-) ~1.7 Multiplet (m) 2H

H5 (-CH₃) ~1.2 Doublet (d) 3H

-OH Variable Singlet (s, broad) 1H

Table 2: Predicted ¹³C NMR Data for 4-Hydroxypentanal

Carbon Chemical Shift (δ) [ppm]

C1 (-CHO) ~202

C4 (-CH(OH)-) ~67

C2 (-CH₂-CHO) ~43

C3 (-CH₂-CH(OH)-) ~35

C5 (-CH₃) ~23

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The following

table lists the expected characteristic absorption bands for 4-Hydroxypentanal.

Table 3: Expected Characteristic IR Absorption Bands for 4-Hydroxypentanal
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Functional Group Absorption Range (cm⁻¹) Bond Vibration

Alcohol (O-H) 3500 - 3200 (broad) O-H stretch

Alkane (C-H) 3000 - 2850 C-H stretch

Aldehyde (C-H) 2850 - 2800 & 2750 - 2700 C-H stretch

Aldehyde (C=O) 1740 - 1720 (strong) C=O stretch

Alcohol (C-O) 1260 - 1050 C-O stretch

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular

weight and fragmentation pattern of a molecule. The expected molecular ion and major

fragments for 4-Hydroxypentanal are listed below.

Table 4: Expected Major Fragments in the EI-Mass Spectrum of 4-Hydroxypentanal

m/z Fragment Notes

102 [C₅H₁₀O₂]⁺ Molecular Ion (M⁺)

87 [M - CH₃]⁺ Loss of a methyl group

84 [M - H₂O]⁺ Loss of water (dehydration)

73 [M - CHO]⁺ Loss of the formyl radical

57 [C₃H₅O]⁺ α-cleavage at the aldehyde

45 [C₂H₅O]⁺ α-cleavage at the alcohol

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a liquid

organic compound like 4-Hydroxypentanal.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-25 mg of the neat liquid sample in approximately 0.6-0.7 mL

of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a small vial.[2] For ¹³C NMR, a more

concentrated solution (50-100 mg) may be necessary.

Filtration: To remove any particulate matter that could affect the spectral quality, filter the

solution through a small plug of glass wool packed into a Pasteur pipette directly into a

clean, dry 5 mm NMR tube.[2]

Referencing: The residual proton signal of the deuterated solvent is often used for spectral

calibration. Alternatively, an internal standard such as tetramethylsilane (TMS) can be added.

Data Acquisition: Place the capped NMR tube into the spectrometer's autosampler or

manually insert it into the magnet. Acquire the ¹H spectrum, followed by the ¹³C spectrum.

Typical acquisition times are a few minutes for ¹H and 20-60 minutes for ¹³C, depending on

the sample concentration.[3]

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phasing the spectrum, and integrating the signals.

Infrared (IR) Spectroscopy
Sample Preparation: For a neat liquid sample, place one to two drops onto the surface of a

clean, dry salt plate (e.g., NaCl or KBr).[4][5] Place a second salt plate on top to create a thin

liquid film between the plates.[4][5]

Background Spectrum: Ensure the sample compartment of the FT-IR spectrometer is empty

and run a background spectrum to account for atmospheric CO₂ and water vapor.

Sample Spectrum: Place the salt plate assembly into the sample holder in the spectrometer.

[4]

Data Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Cleaning: After analysis, clean the salt plates with a dry solvent (e.g., acetone) and return

them to a desiccator to prevent fogging from moisture absorption.[4]

Mass Spectrometry (MS)
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Sample Introduction: For a volatile liquid, a direct insertion probe or a gas chromatography

(GC) inlet can be used. For direct insertion, a small amount of the liquid is introduced into a

capillary tube which is then inserted into the ion source.

Ionization: In the ion source, the sample is vaporized and bombarded with a high-energy

electron beam (typically 70 eV) to induce ionization and fragmentation (Electron Ionization -

EI).[6]

Mass Analysis: The resulting positively charged fragments are accelerated into a mass

analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their

mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and their abundance is recorded.

Data Representation: The data is presented as a mass spectrum, which is a plot of relative

ion abundance versus m/z.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the structural elucidation of an

organic compound using the spectroscopic techniques described.

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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